molecular formula C10H20N2O B1290655 1-Acetyl-4-(N-propylamino)piperidine CAS No. 902837-20-1

1-Acetyl-4-(N-propylamino)piperidine

Cat. No. B1290655
CAS RN: 902837-20-1
M. Wt: 184.28 g/mol
InChI Key: APDNHNPNHUQQSZ-UHFFFAOYSA-N
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Description

1-Acetyl-4-(N-propylamino)piperidine, also known as NAPAP, is a small organic molecule that has been used in a variety of scientific research applications. NAPAP has been studied for its interactions with various biochemical and physiological processes, and its potential as a useful tool in laboratory experiments.

Future Directions

Piperidines, including “1-Acetyl-4-(N-propylamino)piperidine”, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

1-Acetyl-4-(N-propylamino)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves binding to the active sites of these enzymes, leading to either inhibition or activation of their catalytic functions .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of various signaling molecules, thereby modulating cellular responses . Additionally, this compound can alter gene expression patterns, leading to changes in protein synthesis and cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function . At high doses, it can cause toxic or adverse effects, including enzyme inhibition and cellular damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its activity and function . The transport mechanisms ensure that the compound reaches its target sites within the cells, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within these compartments influences its interactions with other biomolecules and its overall function .

properties

IUPAC Name

1-[4-(propylamino)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-3-6-11-10-4-7-12(8-5-10)9(2)13/h10-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDNHNPNHUQQSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1CCN(CC1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50639925
Record name 1-[4-(Propylamino)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50639925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

902837-20-1
Record name 1-[4-(Propylamino)-1-piperidinyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=902837-20-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Propylamino)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50639925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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